

Application Note: The Utility of sec-Butyl Ethyl Ether as a Chemical Intermediate

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Compound of Interest

Compound Name: *Butane, 1-(1-methylpropoxy)-*

CAS No.: 999-65-5

Cat. No.: B031612

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Introduction

sec-Butyl ethyl ether, systematically known as 1-(1-methylpropoxy)butane, is a versatile aliphatic ether. While it finds application as a solvent for oils and resins and as a potential fuel additive, its primary value in a research and development setting lies in its role as a chemical intermediate.[1] Chemical intermediates are crucial compounds that act as the building blocks for more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[2] Ethers, as a class, are integral to the structure of many bioactive compounds and are used to introduce specific physicochemical properties into target molecules.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the properties, safe handling, and synthetic applications of sec-butyl ethyl ether.

Physicochemical Properties & Safety Data

A thorough understanding of a chemical's properties is foundational to its effective and safe use in any synthetic protocol. sec-Butyl ethyl ether is a colorless liquid with a characteristic ethereal odor.[5] Its key properties are summarized below.

Table 1: Physicochemical Data for sec-Butyl Ethyl Ether

Property	Value	Source
CAS Number	2679-87-0	[1][6]
Molecular Formula	C ₆ H ₁₄ O	[7][8]
Molecular Weight	102.18 g/mol	[1][6]
Boiling Point	82 °C (at 760 Torr)	[6][7]
Density	-0.760 g/cm ³ at 20 °C	[7]
Flash Point	-6 °C	[6][7]
Solubility	Slightly soluble in water. Soluble in alcohol and ether.	[5][9]
Refractive Index	-1.38 at 20 °C	[6]

1.1. Safety & Handling

sec-Butyl ethyl ether is a highly flammable liquid and vapor (H225) with a very low flash point. [6][10][11] It is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[10][12]

Key Safety Precautions:

- **Peroxide Formation:** Like many ethers, it can form explosive peroxides upon exposure to air and light.[5][12] Containers should be dated upon opening and tested for peroxides before use, especially before distillation.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][12]
- **Spill & Fire:** In case of a small fire, use dry chemical, CO₂, or alcohol-resistant foam.[5][12] For spills, absorb with an inert, non-combustible material and dispose of it as hazardous waste.[5]

- Toxicity: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] Ensure adequate ventilation or work within a fume hood.[13]

Core Application: Intermediate in Williamson Ether Synthesis

One of the most fundamental applications for an ether like sec-butyl ethyl ether is as a target molecule in teaching and demonstrating the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming the ether linkage (C-O-C). The synthesis proceeds via an S_N2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[14]

2.1. Mechanistic Considerations

To synthesize sec-butyl ethyl ether, there are two possible disconnection approaches:

- Route A: Sodium ethoxide (from ethanol) + 2-halobutane.
- Route B: Sodium sec-butoxide (from 2-butanol) + ethyl halide.

The Williamson synthesis is most efficient when the alkyl halide is primary or methyl, as this minimizes the competing E2 elimination reaction.[14] 2-Halobutanes are secondary halides, making them susceptible to elimination, especially with a strong, non-hindered base like ethoxide. Conversely, ethyl halides are primary and excellent substrates for S_N2 reactions.

Therefore, Route B is the mechanistically preferred and higher-yielding pathway. This choice underscores a key principle in synthetic planning: always favor the reaction between the more sterically hindered alkoxide and the less sterically hindered alkyl halide.

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Detailed Experimental Protocol: Synthesis of sec-Butyl Ethyl Ether

This protocol details the preferred synthetic route (Route B). It is designed to be a self-validating system, incorporating in-process checks and final product characterization.

3.1. Materials and Reagents

- 2-Butanol (ACS grade, $\geq 99\%$)
- Sodium metal (stored under mineral oil)
- Iodoethane (99%)
- Anhydrous diethyl ether (as solvent)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

3.2. Equipment

- Three-neck round-bottom flask with magnetic stirrer
- Reflux condenser with drying tube (CaCl_2)
- Addition funnel
- Heating mantle with temperature controller
- Separatory funnel
- Rotary evaporator
- GC-MS and NMR for analysis

3.3. Step-by-Step Procedure

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Procedure Narrative:

- Alkoxide Formation:
 - Under an inert atmosphere (N₂ or Argon), add 2-butanol (1.0 eq) to a three-neck flask containing anhydrous diethyl ether.
 - Carefully add sodium metal (1.05 eq), cut into small pieces, to the solution. The reaction will generate H₂ gas; ensure proper venting.
 - Causality: Sodium reacts with the alcohol to form the sodium sec-butoxide nucleophile. Using a slight excess of sodium ensures full conversion of the alcohol. Anhydrous conditions are critical as water would consume the sodium.
- S_n2 Reaction:
 - Once all the sodium has reacted, cool the flask in an ice bath.
 - Slowly add iodoethane (1.0 eq) dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.
 - Causality: The slow, cold addition controls the exothermic S_n2 reaction, preventing potential side reactions and ensuring safety. Iodoethane is used as iodine is an excellent leaving group, facilitating a rapid reaction.
- Reaction Completion & Work-up:
 - After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (~35 °C for diethyl ether) for 2 hours to ensure the reaction goes to completion.
 - Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl until no more gas evolves.
 - Causality: Refluxing provides the necessary activation energy for any unreacted materials. Quenching with a weak acid like NH₄Cl neutralizes any unreacted alkoxide and is safer

than using a strong acid.

- Purification and Characterization:
 - Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine.
 - Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate using a rotary evaporator.
 - Causality: The aqueous washes remove inorganic salts (NaI) and any remaining water-soluble impurities. Drying with MgSO_4 removes residual water from the ether product.
 - Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). The structure must be confirmed by ^1H and ^{13}C NMR spectroscopy. A successful synthesis will show a purity of >97% by GC.[6]

Broader Context: Ethers as Intermediates in Drug Development

The ether functional group is a common motif in pharmaceuticals.[3] It is generally stable in vivo and can act as a hydrogen bond acceptor, influencing a molecule's solubility and binding affinity to biological targets. Glycidyl ethers, for instance, are valuable intermediates for preparing enantiomerically pure drug candidates through epoxide opening and rearrangement reactions.[15] The principles demonstrated in the synthesis of a simple molecule like sec-butyl ethyl ether are directly applicable to the construction of more complex active pharmaceutical ingredients (APIs).[2]

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